molecular formula C20H13FN2O B5660485 2-(2-Fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one

2-(2-Fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one

Cat. No.: B5660485
M. Wt: 316.3 g/mol
InChI Key: HLZRGLLFHXXREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate aniline derivatives with orthoesters or formamides under acidic or basic conditions. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.

    Substitution: The phenyl and fluoro-phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-(2-Fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of the fluoro-phenyl group enhances its binding affinity and selectivity for certain targets, making it a valuable compound for drug discovery.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluoro-phenyl)-ethylamine
  • 2-Fluorophenylboronic acid
  • 2-Fluorobenzoic acid

Uniqueness

2-(2-Fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one is unique due to its specific substitution pattern on the quinazolinone core. The presence of both a fluoro-phenyl group and a phenyl group at distinct positions enhances its chemical stability and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2-fluorophenyl)-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O/c21-17-12-6-4-10-15(17)19-22-18-13-7-5-11-16(18)20(24)23(19)14-8-2-1-3-9-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZRGLLFHXXREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327341
Record name 2-(2-fluorophenyl)-3-phenylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5705-61-3
Record name 2-(2-fluorophenyl)-3-phenylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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